1-Methyl-4-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]sulfonylpiperazine
CAS No.:
Cat. No.: VC14528042
Molecular Formula: C18H25N5O4S3
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N5O4S3 |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | 1-methyl-4-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]sulfonylpiperazine |
| Standard InChI | InChI=1S/C18H25N5O4S3/c1-20-6-10-22(11-7-20)29(24,25)16-4-5-17(19-15-16)21-8-12-23(13-9-21)30(26,27)18-3-2-14-28-18/h2-5,14-15H,6-13H2,1H3 |
| Standard InChI Key | CDHCWXMRSNFYPF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Introduction
1-Methyl-4-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]sulfonylpiperazine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a piperazine core with a pyridine ring and thiophene-sulfonyl groups, which enhance its solubility and bioactivity.
Biological Activities and Potential Applications
1-Methyl-4-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]sulfonylpiperazine exhibits notable biological activities, particularly in inhibiting specific enzymes involved in cancer pathways. It targets c-Met kinase and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for cell proliferation and survival. By disrupting these pathways, the compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps, which can be optimized using green chemistry principles to minimize environmental impact. The use of efficient synthetic routes and conditions is crucial for maximizing yield and purity.
Comparison with Similar Compounds
While detailed information on this specific compound is limited, similar compounds like 3-(4-Fluorophenyl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine also feature piperazine and thiophene-sulfonyl groups, contributing to their pharmacological properties. These compounds are explored for their diverse biological activities, including potential applications in medicinal chemistry and materials science.
Future Research Directions
Further research is needed to fully explore the therapeutic potential of 1-Methyl-4-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridin-3-yl]sulfonylpiperazine. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in preclinical models to assess its viability as a drug candidate.
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